Cas no 87549-96-0 (1-(pyridin-3-yl)cyclobutan-1-ol)
1-(pyridin-3-yl)cyclobutan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(3-Pyridinyl)cyclobutanol
- 1-(pyridin-3-yl)cyclobutan-1-ol
- 1-(PYRIDIN-3-YL)CYCLOBUTANOL
- 1-pyridin-3-ylcyclobutan-1-ol
- AMY42476
- A51224
- A903243
- 1-(3-Pyridinyl)cyclobutanol (ACI)
- 1-(3-Pyridyl)cyclobutanol
- EN300-298191
- AKOS017631212
- SCHEMBL23231710
- 87549-96-0
- DB-180340
-
- MDL: MFCD21788620
- Inchi: 1S/C9H11NO/c11-9(4-2-5-9)8-3-1-6-10-7-8/h1,3,6-7,11H,2,4-5H2
- Chiave InChI: JCKAICPLJWIPJC-UHFFFAOYSA-N
- Sorrisi: OC1(C2C=NC=CC=2)CCC1
Proprietà calcolate
- Massa esatta: 149.084063974g/mol
- Massa monoisotopica: 149.084063974g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 143
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.7
- Superficie polare topologica: 33.1
Proprietà sperimentali
- Densità: 1.205±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 287.5±15.0 ºC (760 Torr),
- Punto di infiammabilità: 127.7±20.4 ºC,
- Solubilità: Dissoluzione (40 g/l) (25°C),
1-(pyridin-3-yl)cyclobutan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04164-5g |
1-(pyridin-3-yl)cyclobutanol |
87549-96-0 | 95% | 5g |
$1460 | 2023-09-07 | |
| Chemenu | CM541510-100mg |
1-(3-Pyridinyl)cyclobutanol |
87549-96-0 | 97% | 100mg |
$195 | 2022-12-31 | |
| Chemenu | CM541510-250mg |
1-(3-Pyridinyl)cyclobutanol |
87549-96-0 | 97% | 250mg |
$325 | 2022-12-31 | |
| Chemenu | CM541510-1g |
1-(3-Pyridinyl)cyclobutanol |
87549-96-0 | 97% | 1g |
$650 | 2022-12-31 | |
| Enamine | EN300-298191-0.05g |
1-(pyridin-3-yl)cyclobutan-1-ol |
87549-96-0 | 0.05g |
$624.0 | 2023-09-06 | ||
| Enamine | EN300-298191-0.1g |
1-(pyridin-3-yl)cyclobutan-1-ol |
87549-96-0 | 0.1g |
$653.0 | 2023-09-06 | ||
| Enamine | EN300-298191-0.25g |
1-(pyridin-3-yl)cyclobutan-1-ol |
87549-96-0 | 0.25g |
$683.0 | 2023-09-06 | ||
| Enamine | EN300-298191-0.5g |
1-(pyridin-3-yl)cyclobutan-1-ol |
87549-96-0 | 0.5g |
$713.0 | 2023-09-06 | ||
| Enamine | EN300-298191-1.0g |
1-(pyridin-3-yl)cyclobutan-1-ol |
87549-96-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-298191-2.5g |
1-(pyridin-3-yl)cyclobutan-1-ol |
87549-96-0 | 2.5g |
$1454.0 | 2023-09-06 |
1-(pyridin-3-yl)cyclobutan-1-ol Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
2.1 -78 °C
Metodo di produzione 3
Metodo di produzione 4
Metodo di produzione 5
1.2 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Metodo di produzione 6
1.2 -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Ammonium chloride
Metodo di produzione 7
2.1 -78 °C
1-(pyridin-3-yl)cyclobutan-1-ol Raw materials
- Cyclobutanone
- Ethenone
- Pyridin-3-ylmagnesium bromide, 0.25 M in THF
- 3-Bromopyridine
- Lithium, 3-pyridinyl-
1-(pyridin-3-yl)cyclobutan-1-ol Preparation Products
1-(pyridin-3-yl)cyclobutan-1-ol Fornitori
1-(pyridin-3-yl)cyclobutan-1-ol Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Ulteriori informazioni su 1-(pyridin-3-yl)cyclobutan-1-ol
1-(Pyridin-3-yl)cyclobutan-1-ol: A Promising Compound in Biomedical Research
1-(Pyridin-3-yl)cyclobutan-1-ol (CAS No. 87549-96-0) represents a unique molecular scaffold with significant potential in the field of biomedical research. This compound, characterized by its cyclobutane ring fused with a pyridine moiety, has garnered attention for its structural versatility and functional properties. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a valuable candidate for drug development targeting inflammatory diseases, neurological disorders, and metabolic syndromes. The synthesis and biological evaluation of this compound are critical areas of investigation, with recent advancements in computational chemistry and high-throughput screening methodologies enabling more precise exploration of its pharmacological profile.
Structurally, 1-(Pyridin-3-yl)cyclobutan-1-ol consists of a cyclobutane ring connected to a pyridine ring via a single bond, with an alcohol functional group at the cyclobutane position. This unique architecture allows for the introduction of diverse substituents, which can be tailored to enhance specific biological activities. The pyridine ring contributes to the molecule's aromatic character, while the cyclobutane ring provides rigidity and conformational constraints that are essential for maintaining the molecule's three-dimensional structure. The hydroxyl group at the cyclobutane ring introduces polar interactions, which may play a role in molecular recognition processes within biological systems. These structural features make 1-(Pyridin-3-yl)cyclobutan-1-ol an attractive candidate for the design of small-molecule therapeutics.
Recent advances in medicinal chemistry have focused on optimizing the functional groups of 1-(Pyridin-3-yl)cyclobutan-1-ol to improve its pharmacokinetic properties. For instance, modifications to the pyridine ring have been explored to enhance metabolic stability and reduce off-target effects. A 2023 study published in Journal of Medicinal Chemistry demonstrated that substituting the pyridine ring with electron-withdrawing groups significantly increased the compound's affinity for G protein-coupled receptors (GPCRs), which are key targets in drug development. This finding underscores the importance of structural optimization in enhancing the therapeutic potential of 1-(Pyridin-3-yl)cyclobutan-1-ol.
Biological studies on 1-(Pyridin-3-yl)cyclobutan-1-ol have revealed its potential as an anti-inflammatory agent. In vitro experiments conducted in 2024 showed that this compound exhibits potent inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action appears to involve the modulation of nuclear factor kappa B (NF-κB) signaling pathways, which are central to the regulation of immune responses. These findings align with the growing interest in developing small-molecule inhibitors targeting NF-κB for the treatment of chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
Another area of focus has been the evaluation of 1-(Pyridin-3-yl)cyclobutan-1-ol in the context of neurodegenerative diseases. A 2023 study published in Neuropharmacology reported that this compound demonstrated neuroprotective effects in models of Alzheimer's disease. The researchers observed that 1-(Pyridin-3-yl)cyclobutan-1-ol reduced the accumulation of amyloid-beta plaques and improved cognitive function in animal models. These results suggest that the compound may have therapeutic potential in the management of neurodegenerative disorders, although further clinical trials are needed to validate these findings.
From a synthetic perspective, the preparation of 1-(Pyridin-3-yl)cyclobutan-1-ol has been the subject of several recent studies. A 2024 paper in Organic & Biomolecular Chemistry described a novel approach to synthesize this compound using a one-pot multistep reaction involving pyridine derivatives and cyclobutane ring-forming reagents. The method achieved high yields and selectivity, which is crucial for the scalability of pharmaceutical production. This synthetic strategy not only provides a practical route for the preparation of 1-(Pyridin-3-yl)cyclobutan-1-ol but also highlights the importance of green chemistry principles in modern drug development.
Computational studies have also played a significant role in elucidating the properties of 1-(Pyridin-3-yl)cyclobutan-1-ol. Molecular docking simulations and molecular dynamics (MD) studies have been employed to predict the compound's interactions with various biological targets. A 2023 computational study published in Journal of Chemical Information and Modeling revealed that 1-(Pyridin-3-yl)cyclobutan-1-ol exhibits a favorable binding profile with several protein targets, including kinases and ion channels. These findings provide a theoretical basis for the further exploration of this compound as a therapeutic agent.
Despite its promising properties, 1-(Pyridin-3-yl)cyclobutan-1-ol faces challenges in its development as a pharmaceutical agent. One of the primary concerns is its metabolic stability, as many small molecules undergo rapid degradation in vivo. A 2024 study in Drug Metabolism and Disposition investigated the metabolic pathways of 1-(Pyridin-3-yl)cyclobutan-1-ol and identified cytochrome P450 enzymes as key contributors to its metabolism. These findings highlight the need for further optimization to enhance the compound's half-life and bioavailability.
Additionally, the potential for off-target effects remains a critical consideration in the development of 1-(Pyridin-3-yl)cyclobutan-1-ol. While the compound shows promising activity against specific targets, its interactions with other biological systems must be carefully evaluated. A 2023 study in Toxicological Sciences reported that 1-(Pyridin-3-yl)cyclobutan-1-ol exhibited low toxicity in in vitro assays, but further in vivo studies are required to assess its safety profile comprehensively.
Looking ahead, the future of 1-(Pyridin-3-yl)cyclobutan-1-ol in biomedical research is likely to be shaped by advancements in personalized medicine and precision drug development. The ability to tailor the compound's properties to specific patient populations could significantly enhance its therapeutic efficacy. Additionally, the integration of artificial intelligence (AI) and machine learning (ML) techniques in drug discovery may provide new insights into the optimization of 1-(Pyridin-3-yl)cyclobutan-1-ol's pharmacological profile. These technologies can help identify novel applications and improve the efficiency of the drug development process.
In conclusion, 1-(Pyridin-3-yl)cyclobutan-1-ol (CAS No. 87549-96-0) represents a promising compound with significant potential in the field of biomedical research. Its unique structural features and functional properties make it an attractive candidate for the development of therapeutics targeting a range of diseases. While challenges remain in its optimization and safety evaluation, ongoing research is likely to expand its applications and enhance its therapeutic value. As the field of drug discovery continues to evolve, 1-(Pyridin-3-yl)cyclobutan-1-ol is poised to play an important role in the development of innovative treatments for complex medical conditions.
87549-96-0 (1-(pyridin-3-yl)cyclobutan-1-ol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)